molecular formula C19H12O3S B2856331 5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one CAS No. 17630-96-5

5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one

Cat. No. B2856331
CAS RN: 17630-96-5
M. Wt: 320.36
InChI Key: QKVXMISXLDGGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one, also known as DBO or NSC-663284, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DBO belongs to the class of benzoxathiol derivatives and has been found to possess a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Derivative Formation

5-Hydroxy-1,3-benzoxathiole, a key intermediate in the synthesis of 5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one, is crucial for preparing various derivatives like acetals, ethers, sulfonates, and esthers. These derivatives have shown promising biological activities, including as juvenoids, insecticides, and synergists for insecticides (Degani, Dolci, & Fochi, 1980).

Biological Properties and Potential Drug Development

A series of hindered phenolic 1,3-benzoxathioles, including analogs of this compound, were studied for their biological properties. Compounds in this series have shown activities such as lipid peroxidation lowering, antisuperoxide inhibition, and SRS-A inhibition, indicating potential for developing drugs for asthma treatment (Aizawa et al., 1990).

Herbicidal Activity

Derivatives of 1,3-benzoxathiole, related to this compound, have been investigated for their herbicidal activities. Research into pyrazole benzophenone derivatives, using similar structural frameworks, has shown significant herbicidal activity against specific weeds, suggesting potential agricultural applications (Fu et al., 2017).

Antioxidant Properties

A study synthesized a series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles, structurally related to this compound, and evaluated their antioxidant properties. The results indicated significant antioxidant activity in these compounds, highlighting their potential in oxidative stress-related applications (Naik, Kumar, & Rangaswamy, 2012).

Enzymatic and Biological Inhibition

Research involving 5-lipoxygenase from porcine leukocytes identified that derivatives of this compound can stimulate the enzyme-mediated degradation of lipid hydroperoxides. This activity has implications for understanding enzymatic processes and potentially developing inhibitors for specific biological pathways (Riendeau et al., 1991).

properties

IUPAC Name

5-hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O3S/c20-15-11-14(12-7-3-1-4-8-12)17-18(23-19(21)22-17)16(15)13-9-5-2-6-10-13/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVXMISXLDGGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=C2OC(=O)S3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.